Nonanoic-D17 acid

Description

Definition and Nomenclature of Nonanoic acid-d17

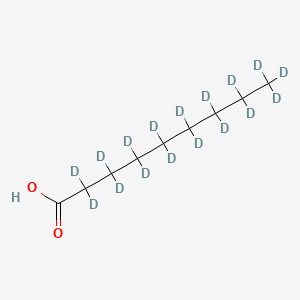

Nonanoic acid-d17 is a deuterated saturated fatty acid characterized by the systematic replacement of seventeen hydrogen atoms with deuterium isotopes. The compound carries the molecular formula CD3(CD2)7COOH, distinguishing it from its non-deuterated counterpart through this extensive isotopic substitution. The systematic nomenclature follows standard chemical naming conventions, with the "d17" designation indicating the presence of seventeen deuterium atoms within the molecular structure.

The compound is alternatively known by several synonymous names, including Pelargonic acid-d17, reflecting its relationship to the naturally occurring pelargonic acid. The Chemical Abstracts Service has assigned the registry number 130348-94-6 to this specific deuterated form, while the unlabeled parent compound carries the registry number 112-05-0. The European Community number 203-931-2 corresponds to the unlabeled form, providing additional identification parameters for regulatory and research purposes.

The molecular weight of nonanoic acid-d17 is precisely 175.34 daltons, representing a significant increase from the unlabeled compound due to the deuterium substitution. The monoisotopic mass has been determined to be 175.237384 daltons, providing exact mass specifications essential for mass spectrometric applications. These physical parameters are fundamental for analytical method development and compound identification in complex biological matrices.

Historical Development of Deuterated Fatty Acids

The historical foundation for deuterated fatty acids traces back to the pioneering work of Rudolf Schoenheimer and his collaborators in the 1930s, who first recognized the potential of deuterium as a biological tracer. Schoenheimer's groundbreaking research at Columbia University, following Harold Urey's discovery of deuterium in 1932, established the fundamental principles that would eventually lead to the development of compounds like nonanoic acid-d17. His initial experiments demonstrated that fatty acids could be successfully labeled with deuterium and used to study metabolic processes in living organisms.

The early deuterium labeling studies revealed that dietary fatty acids were not immediately oxidized as previously believed, but rather incorporated into tissue lipids and subjected to continuous metabolic turnover. Schoenheimer's team fed mice with deuterium-labeled fatty acids and discovered that the isotope appeared in depot fats, indicating that these tissues were not merely inert storage materials but actively participated in metabolic processes. This fundamental discovery challenged existing paradigms about lipid metabolism and established the scientific foundation for modern isotopic labeling techniques.

The methodological development of deuterated fatty acid synthesis required significant technical innovations throughout the mid-twentieth century. Early researchers had to develop procedures for generating deuterium gas from heavy water, establishing catalytic hydrogenation protocols for unsaturated compounds with deuterium, and creating purification methods for deuterium analysis. These technical advances were essential prerequisites for the eventual synthesis of highly deuterated compounds such as nonanoic acid-d17, which requires precise control over isotopic incorporation.

The progression from early deuterium labeling experiments to modern applications has been marked by continuous improvements in synthetic methodology and analytical techniques. The development of stable isotope labeling approaches has enabled researchers to investigate lipid metabolism with unprecedented detail, moving from crude analytical methods such as refractometry and densitometry to sophisticated mass spectrometric techniques. This evolution has made possible the creation of highly enriched deuterated compounds like nonanoic acid-d17, which achieves 98 atom percent deuterium enrichment.

Significance of Nonanoic acid-d17 in Isotopic Labeling Research

Nonanoic acid-d17 serves as a critical tool in lipidomics, metabolism, and metabolomics research applications, providing researchers with the ability to trace fatty acid incorporation and metabolic fate with exceptional precision. The compound's high level of deuterium enrichment, at 98 atom percent, ensures minimal interference from naturally occurring isotopes and maximizes analytical sensitivity in mass spectrometric applications. This level of isotopic purity is essential for achieving reliable quantitative measurements in complex biological systems where multiple metabolic pathways may be operating simultaneously.

The application of nonanoic acid-d17 in fatty acid synthesis studies has revolutionized understanding of de novo lipogenesis processes. Researchers utilize the compound as an internal standard or tracer to measure the incorporation of deuterium from deuterated water into newly synthesized fatty acids. The high-resolution mass spectrometry techniques can distinguish between deuterium-labeled and naturally occurring carbon-13 isotopomers, enabling precise quantification of lipogenic flux even at low isotopic enrichment levels.

Advanced analytical methodologies have demonstrated that deuterated fatty acids like nonanoic acid-d17 can be employed to study lipid peroxidation and oxidative stress mechanisms. The deuterium substitution creates a kinetic isotope effect that significantly slows oxidation rates compared to non-deuterated analogs, allowing researchers to investigate the role of lipid peroxidation in aging and disease processes. This application has particular relevance for understanding neurodegenerative diseases and metabolic disorders where oxidative damage plays a significant role.

The compound's utility extends to investigations of fatty acid metabolism in various biological systems, from simple model organisms to complex mammalian studies. Recent research has demonstrated that deuterated polyunsaturated fatty acids, following similar principles to nonanoic acid-d17, can extend lifespan and reduce oxidative stress in experimental models. These findings highlight the broader significance of deuterated fatty acid research in understanding fundamental biological processes and potential therapeutic applications.

| Research Application | Methodology | Analytical Advantage |

|---|---|---|

| De novo lipogenesis measurement | Deuterated water incorporation | High-resolution mass spectrometry differentiation |

| Lipid peroxidation studies | Kinetic isotope effect | Reduced oxidation rates enable mechanistic studies |

| Metabolic flux analysis | Tracer incorporation | Precise quantification of metabolic pathways |

| Lipidomics profiling | Internal standard application | Enhanced analytical accuracy and precision |

The significance of nonanoic acid-d17 in contemporary research continues to expand as analytical technologies advance and new applications are discovered. The development of site-specific deuteration protocols has enabled the creation of precisely labeled compounds that can address specific research questions about fatty acid metabolism and function. These advances ensure that nonanoic acid-d17 and related deuterated fatty acids will remain essential tools for understanding lipid biology and metabolic processes in health and disease.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Reactions occur in pressurized reactors with excess deuterium oxide (D₂O) and transition metal catalysts. Platinum-group metals (e.g., palladium or platinum supported on carbon) catalyze H/D exchange at temperatures of 150–200°C and pressures up to 50 bar.

Table 1: Standard Reaction Parameters for H/D Exchange

| Parameter | Value Range | Impact on Deuteration Efficiency |

|---|---|---|

| Temperature | 150–200°C | Higher temperatures accelerate exchange but risk decarboxylation |

| Pressure | 30–50 bar | Elevated pressure maintains D₂O in liquid phase |

| Catalyst Loading | 5–10 wt% Pd/C | Excess catalyst minimizes reaction time |

| Reaction Duration | 24–72 hours | Prolonged durations enhance deuteration depth |

| D₂O:Molar Ratio | 50:1 | Ensures deuterium excess for complete exchange |

Isotopic purity exceeding 98% D is achievable, with residual protium primarily localized to the α-carbon of the carboxylic acid group due to steric hindrance.

Deuteration Efficiency and Side Reactions

Gas chromatography-mass spectrometry (GC-MS) analyses reveal near-complete deuteration at all positions except the terminal methyl group, which retains partial protiation unless subjected to extended reaction cycles. Competing reactions include:

-

Decarboxylation : Mitigated by maintaining pH > 4 via buffered D₂O.

-

Oxidative degradation : Suppressed using inert atmospheres (N₂ or Ar).

Post-Synthesis Purification and Characterization

Crude reaction mixtures require purification to remove catalyst residues and non-deuterated byproducts.

Distillation and Crystallization

Fractional distillation under reduced pressure (0.1–1 mmHg) isolates this compound from shorter-chain byproducts, with a typical boiling point of 268–269°C. Subsequent recrystallization in deuterated solvents (e.g., D₂O or CDCl₃) yields crystals with >99% chemical purity.

Table 2: Analytical Characterization Metrics

Scalability and Industrial Production

Large-scale synthesis (gram to kilogram quantities) necessitates optimized reactor designs to maintain consistent temperature/pressure profiles. Industrial protocols (e.g., Cambridge Isotope Laboratories) employ continuous-flow reactors with in-line GC monitoring to achieve batch-to-batch consistency. Key challenges include:

-

Deuterium oxide recovery : Closed-loop systems recycle D₂O to reduce costs.

-

Catalyst regeneration : Thermal oxidation removes organic residues from Pd/C catalysts.

Table 3: Comparison of Lab-Scale vs. Industrial Synthesis

| Factor | Lab-Scale (1–10 g) | Industrial (>100 g) |

|---|---|---|

| Reactor Volume | 100–500 mL | 50–100 L |

| Reaction Cycle Time | 72 hours | 48 hours (optimized flow rates) |

| Deuterium Utilization | 40–50% | 75–85% (recycling systems) |

| Purity | 95–98% D | 98–99% D |

Comparative Analysis of Deuteration Methods

While hydrothermal H/D exchange dominates Nonanoic-D17 production, alternative approaches face limitations:

Chemical Reactions Analysis

Types of Reactions: Nonanoic-D17 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to produce nonanoic acid derivatives, such as nonanoic aldehyde and nonanoic acid.

Reduction: The compound can be reduced to form nonanol, a nine-carbon alcohol.

Substitution: this compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Nonanoic aldehyde, nonanoic acid derivatives.

Reduction: Nonanol.

Substitution: Various substituted nonanoic acid derivatives.

Scientific Research Applications

Nonanoic-D17 acid has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling, which provides distinct spectral signatures.

Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in the study of lipid metabolism and related disorders.

Industry: It is used in the development of deuterated drugs and other chemical products where isotopic labeling is required.

Mechanism of Action

The mechanism of action of Nonanoic-D17 acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized similarly to nonanoic acid, undergoing beta-oxidation to produce energy. The deuterium labeling allows researchers to track its metabolic fate and study the kinetics of fatty acid metabolism. Additionally, this compound can influence the expression of genes involved in lipid metabolism, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Data Table: Comparative Properties

Biological Activity

Nonanoic-D17 acid, a deuterated form of nonanoic acid, is a saturated fatty acid with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.238 g/mol

- CAS Number : 112-05-0

- Density : 0.906 g/mL at 25 °C

- Melting Point : 9 °C

- Boiling Point : 268-269 °C

Biological Activity Overview

Nonanoic acid exhibits various biological activities, including antibacterial, antifungal, and immunomodulatory effects. Its mechanism primarily involves the modulation of host defense peptides and the enhancement of epithelial barrier functions.

Antibacterial Activity

Research indicates that nonanoic acid significantly reduces bacterial translocation and enhances antibacterial activity. A study demonstrated that nonanoic acid increases the secretion of porcine β-defensins (pBD-1 and pBD-2), which are crucial for innate immunity in pigs . These defensins play a vital role in controlling bacterial infections in the gastrointestinal tract.

Immunomodulatory Effects

Nonanoic acid has been shown to upregulate endogenous host defense peptides, enhancing intestinal epithelial immunological barrier function through histone deacetylase inhibition . This effect contributes to improved gut health and may have implications for preventing gastrointestinal diseases.

Case Studies and Research Findings

- In Vitro Studies :

-

Animal Studies :

- A study involving rats exposed to nonanoic acid aerosols noted some airway irritancy; however, animals recovered within two weeks post-exposure. This suggests that while nonanoic acid can cause irritation at high concentrations, it does not lead to long-term adverse effects .

- In a chronic dermal study on mice treated with nonanoic acid, no neoplastic or non-neoplastic skin lesions were observed over an extended period, indicating its safety profile .

- Volatile Organic Compound (VOC) Studies :

Comparative Analysis of Biological Activities

The biological activity of this compound may be attributed to several mechanisms:

- Histone Deacetylase Inhibition : This action enhances the expression of immune-related genes, promoting antimicrobial peptide production.

- Direct Antimicrobial Effects : Nonanoic acid disrupts bacterial membranes, leading to cell lysis.

- Photochemical Reactions : Under UV light exposure, nonanoic acid can generate reactive oxygen species (ROS), contributing to its antimicrobial properties .

Q & A

Q. What are the primary methods for synthesizing and characterizing Nonanoic-D17 acid in laboratory settings?

this compound (CD₃(CD₂)₇COOH) is synthesized via deuterium exchange or catalytic deuteration of nonanoic acid precursors. Key characterization techniques include:

- Mass Spectrometry (MS): Quantifies isotopic enrichment (≥98 atom% D) by analyzing molecular ion clusters .

- Nuclear Magnetic Resonance (NMR): Confirms deuterium placement using ²H-NMR or ¹H-NMR (for residual protons) to validate structural integrity .

- Elemental Analysis: Ensures purity and absence of non-deuterated contaminants .

Q. How should this compound be handled and stored to maintain isotopic stability?

As a hazardous substance (Category 4-3-III per Japanese safety standards), it requires:

- Storage: In inert, airtight containers at ≤4°C to prevent isotopic exchange with ambient moisture .

- Handling: Under nitrogen or argon atmospheres to minimize proton-deuterium exchange, especially in aqueous solutions .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates deuterated and non-deuterated species using retention time shifts and isotopic patterns .

- Isotope Dilution Assays: Employs internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and ionization variability .

Advanced Research Questions

Q. How can this compound be integrated into tracer studies to investigate lipid metabolism or membrane dynamics?

- Experimental Design:

Q. What isotopic effects arise when substituting this compound for its protonated counterpart in physicochemical studies?

Deuteration alters:

- Hydrophobicity: Reduced adsorption at air/water interfaces due to weaker hydrogen bonding (KAH/KA ratio decreases by ~272x compared to protonated nonanoic acid) .

- Reaction Kinetics: Slower acid dissociation (pKa shifts by ~0.1–0.3 units) in solvent-dependent studies, requiring recalibration of pH-dependent assays .

Q. How should researchers address contradictions in literature regarding deuterium’s impact on this compound’s biological activity?

- Systematic Review Framework: Conduct a scoping study to map conflicting hypotheses (e.g., metabolic rate vs. membrane permeability effects) and identify methodological disparities (e.g., isotopic purity, cell line variability) .

- Meta-Analysis: Use standardized effect sizes to quantify discrepancies across studies, adjusting for variables like deuterium enrichment level (98% vs. 99%) and experimental temperature .

Q. What strategies mitigate spectral interference in ¹H-NMR studies of this compound mixtures?

- Spectral Editing: Apply DEPT (Distortionless Enhancement by Polarization Transfer) to suppress residual proton signals from deuterated carbons .

- Solvent Selection: Use deuterated solvents (e.g., D₂O, CDCl₃) to minimize background noise and enhance signal-to-noise ratios .

Methodological Best Practices

- Data Reporting: Include raw isotopic abundance data, instrument parameters (e.g., MS resolution, NMR pulse sequences), and statistical thresholds for significance in supplementary materials .

- Reproducibility: Document deuterium exchange rates under experimental conditions (e.g., pH, temperature) to enable cross-study comparisons .

- Ethical Compliance: Adhere to hazardous material disposal protocols and cite CASRN 130348-94-6 in safety documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.